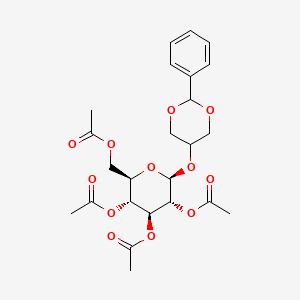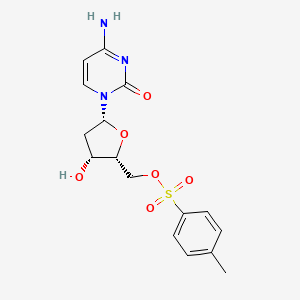
5-Desfluoro Sitagliptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Desfluoro Sitagliptin is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. This compound is characterized by the absence of a fluorine atom at a specific position in its molecular structure, which differentiates it from Sitagliptin. The primary function of this compound is to inhibit the DPP-4 enzyme, thereby increasing the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release in a glucose-dependent manner .
Mechanism of Action
Target of Action
5-Desfluoro Sitagliptin, like Sitagliptin, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key enzyme involved in the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . Incretins are hormones that stimulate insulin synthesis and release, and inhibit glucagon release after a meal .
Mode of Action
This compound works by competitively inhibiting DPP-4 . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . As a result, the levels of active incretins in the body increase, leading to glucose-dependent increases in insulin and decreases in glucagon . This helps improve control of blood sugar .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to activate the p62–Keap1–Nrf2 signalling pathway , which plays a role in alleviating oxidative stress and excessive autophagy . It also influences the long-term potentiation pathway , particularly affecting the expression of genes such as protein kinase C-γ and metabotropic glutamate receptor 5 .
Pharmacokinetics
Sitagliptin, and by extension this compound, is well absorbed with an apparent terminal half-life ranging from 8 to 14 hours . Renal clearance of sitagliptin averages 388 mL/min and is largely uninfluenced by the dose administered .
Result of Action
The molecular and cellular effects of this compound’s action include a marked and dose-dependent inhibition of plasma DPP-4 activity . This leads to an approximately 2-fold increase in postmeal active GLP-1 levels . Sitagliptin has also been shown to have potential neuroprotective properties, limiting neuronal loss in certain conditions .
Biochemical Analysis
Biochemical Properties
5-Desfluoro Sitagliptin interacts with various enzymes and proteins, primarily DPP-4 . As a DPP-4 inhibitor, it prevents the degradation of incretin hormones, which are responsible for enhancing glucose-induced insulin secretion . This interaction is crucial for its role in managing type 2 diabetes.
Cellular Effects
The cellular effects of this compound are primarily observed in its influence on cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism. It has been shown to improve insulin sensitivity and β-cell glucose sensing in response to both oral and intravenous glucose .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to DPP-4, inhibiting its activity and thereby increasing the levels of incretin hormones . This leads to enhanced glucose-induced insulin secretion, improved insulin sensitivity, and reduced glucagon response .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have a favorable effect on HbA1c concentration and a slightly unfavorable effect on serum creatinine concentration . It has also been shown to have a beneficial effect on lipid metabolism and hepatic parameters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Sitagliptin have shown it to ameliorate busulfan-induced pulmonary and testicular injury in rats through antioxidant, anti-inflammatory, antifibrotic, and antiapoptotic effects .
Metabolic Pathways
This compound is involved in the incretin metabolic pathway. By inhibiting DPP-4, it prevents the degradation of incretin hormones, leading to enhanced glucose-induced insulin secretion .
Transport and Distribution
While specific information on the transport and distribution of this compound within cells and tissues is limited, it can be inferred from studies on Sitagliptin that it is likely to be distributed systemically, given its role in influencing systemic glucose homeostasis .
Subcellular Localization
Given its role as a DPP-4 inhibitor, it is likely to interact with DPP-4 enzymes located on the cell surface .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Desfluoro Sitagliptin involves several steps, starting from commercially available starting materials. One common method includes the reduction of an enamine intermediate using sodium borohydride, followed by the resolution of racemates using (−)-di-p-toluoyl-L-tartaric acid . This method avoids the use of expensive noble metal catalysts, making it cost-effective and efficient.
Another approach involves the asymmetric hydrogenation of β-ketomide intermediates to produce chiral intermediates, which are then further processed to obtain this compound . This method is advantageous due to its high yield and the ability to produce optically pure compounds.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and purity of the compound. The process involves stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Desfluoro Sitagliptin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically yield new compounds with different functional groups, enhancing the versatility of this compound in chemical synthesis.
Scientific Research Applications
5-Desfluoro Sitagliptin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: The parent compound, which contains a fluorine atom at a specific position.
Vildagliptin: Another DPP-4 inhibitor with a different molecular structure but similar mechanism of action.
Saxagliptin: A DPP-4 inhibitor with a unique structure and pharmacokinetic profile.
Uniqueness of 5-Desfluoro Sitagliptin
This compound is unique due to the absence of a fluorine atom, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Sitagliptin . This structural difference can influence its binding affinity to the DPP-4 enzyme and its overall efficacy in managing blood glucose levels. Additionally, the absence of fluorine may reduce potential side effects associated with fluorinated compounds, making this compound a promising candidate for further research and development.
Properties
CAS No. |
1345822-86-7 |
|---|---|
Molecular Formula |
C16H19F5N5O5P |
Molecular Weight |
487.32 g/mol |
IUPAC Name |
3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid |
InChI |
InChI=1S/C16H16F5N5O.H3O4P/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,6,11H,3-5,7-8,22H2;(H3,1,2,3,4) |
InChI Key |
ZUZNSXPDPFKCSY-UHFFFAOYSA-N |
SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O |
Synonyms |
(R)-3-Amino-4-(2,4-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



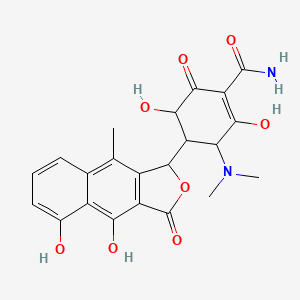
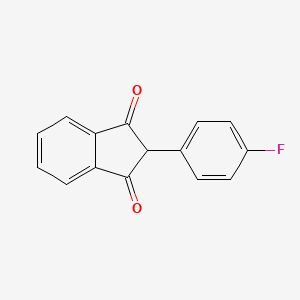
![6-[(3-chloro-2-fluorophenyl)methyl]-1-(1,1-dideuterio-1-hydroxy-3-methylbutan-2-yl)-4-oxo-7-(trideuteriomethoxy)quinoline-3-carboxylic acid](/img/structure/B1141234.png)
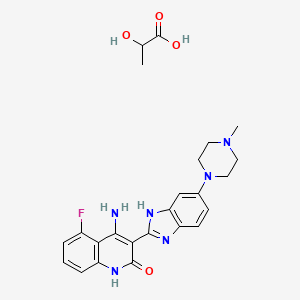


![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
